4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrazolidinylidene group linked to a pyrrole ring and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Pyrazolidinylidene Intermediate: The initial step involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3,5-dioxo-1-phenyl-4-pyrazolidinylidene.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-formylpyrrole under acidic conditions to yield the desired pyrazolidinylidene-pyrrole compound.
Sulfonamide Formation: Finally, the compound is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazolidinylidene group, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrazolidinylidene compounds, and various substituted sulfonamides.
Scientific Research Applications
4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase and kinase, which are involved in inflammatory and signaling pathways.
Pathway Modulation: By targeting these enzymes, the compound modulates key biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-ethoxyphenyl}benzenesulfonamide
- 4-{2-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-methoxyphenyl}benzenesulfonamide
Uniqueness
The uniqueness of 4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H16N4O4S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[2-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H16N4O4S/c21-29(27,28)17-10-8-14(9-11-17)23-12-4-7-16(23)13-18-19(25)22-24(20(18)26)15-5-2-1-3-6-15/h1-13H,(H,22,25)(H2,21,27,28)/b18-13- |
InChI Key |
JTVACSPCSGFZMD-AQTBWJFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 |
Origin of Product |
United States |
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